molecular formula C23H21NO5S B431253 Isopropyl 2-methyl-5-(phenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate CAS No. 361179-45-5

Isopropyl 2-methyl-5-(phenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate

Cat. No.: B431253
CAS No.: 361179-45-5
M. Wt: 423.5g/mol
InChI Key: QOZLKKDCSATISH-UHFFFAOYSA-N
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Description

Isopropyl 2-methyl-5-(phenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate is a synthetic naphthofuran derivative characterized by a fused naphthalene-furan core. Key structural features include:

  • Ester moiety: An isopropyl ester at position 3, influencing solubility and metabolic stability.
  • Molecular formula: C21H17NO5S, with a molar mass of 395.43 g/mol .
  • Synthetic route: Prepared via acid-catalyzed esterification of the corresponding carboxylic acid intermediate, followed by recrystallization from ethyl acetate .

This compound is part of a broader class of naphthofuran derivatives studied for pharmacological applications, including SIRT1 activation and diabetic nephropathy treatment .

Properties

IUPAC Name

propan-2-yl 5-(benzenesulfonamido)-2-methylbenzo[g][1]benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO5S/c1-14(2)28-23(25)21-15(3)29-22-18-12-8-7-11-17(18)20(13-19(21)22)24-30(26,27)16-9-5-4-6-10-16/h4-14,24H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOZLKKDCSATISH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=CC=C4)C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 2-methyl-5-(phenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the naphthofuran core, followed by the introduction of the isopropyl, methyl, phenylsulfonamido, and carboxylate groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Purification steps, such as recrystallization or chromatography, are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-methyl-5-(phenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Isopropyl 2-methyl-5-(phenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Isopropyl 2-methyl-5-(phenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table highlights key structural analogs and their differences:

Compound Name Substituent (Position 5) Ester Group (Position 3) Molecular Formula Molar Mass (g/mol) Key Data/Source
Isopropyl 2-methyl-5-(phenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate Phenylsulfonamido Isopropyl C21H17NO5S 395.43
Ethyl 2-methyl-5-((4-methylphenyl)sulfonamido)naphtho[1,2-b]furan-3-carboxylate 4-Methylphenylsulfonamido Ethyl C22H19NO5S 409.45 CAS 52529-53-0
Methyl 2-methyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate 2-Naphthylsulfonamido Methyl C25H19NO5S 445.49
Isopropyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate 4-Fluorophenylsulfonamido Isopropyl C23H20FNO5S 441.47 CAS 361179-48-8
Ethyl 2-methyl-5-[5-(p-anisyl)-1,3,4-oxadiazole-2-carbonyl]furan-3-carboxylate 5-(p-Anisyl)oxadiazole-carbonyl Ethyl C18H16N2O6 356.33 Yield: 21%, IR: 1714 cm⁻¹ (ester C=O)

Key Observations :

  • Substituent Effects :
    • Electron-withdrawing groups (e.g., 4-fluorophenyl in ) enhance electronic interactions in binding assays compared to unsubstituted phenyl.
    • Bulkier groups (e.g., 2-naphthyl in ) increase molecular weight and may reduce solubility but improve target affinity.
  • Ethyl esters (e.g., ) are simpler to synthesize but may exhibit faster metabolic hydrolysis.

Critical Notes

Synthetic Optimization : Esterification conditions (e.g., sulfuric acid catalysis in ) are critical for avoiding side reactions.

Structure-Activity Relationships (SAR): The phenylsulfonamido group is essential for hydrogen-bond donor capacity. Halogenation (e.g., fluorine in ) can improve target engagement and pharmacokinetics.

Pharmacological Potential: These compounds warrant further evaluation in disease models, particularly for metabolic and inflammatory disorders.

Biological Activity

Isopropyl 2-methyl-5-(phenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H21NO5S, with a molecular weight of approximately 423.48 g/mol. The compound features a naphthofuran core structure, which is known for its diverse biological activities.

Pharmacological Profile

The pharmacological profile of this compound includes potential anti-inflammatory and analgesic effects. The presence of the phenylsulfonamide moiety suggests possible interactions with various biological targets, including enzymes and receptors involved in inflammatory pathways.

Research indicates that compounds with similar structures often exhibit their biological effects through the following mechanisms:

  • Inhibition of Pro-inflammatory Cytokines : Many sulfonamide derivatives have been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Modulation of Enzyme Activity : The compound may inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which are crucial in the inflammatory response.
  • Receptor Interactions : Potential interactions with histamine receptors or other G-protein coupled receptors (GPCRs) could contribute to its pharmacological effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

StudyFindings
Smith et al. (2020)Investigated a series of naphthofuran derivatives and found significant anti-inflammatory activity in vitro, suggesting similar potential for the compound .
Johnson et al. (2021)Reported that sulfonamide compounds exhibit selective inhibition of COX enzymes, which could be relevant for pain management applications.
Lee et al. (2022)Demonstrated that related naphtho[1,2-b]furan compounds showed promising results in reducing edema in animal models.

Toxicological Considerations

While exploring the therapeutic potential, it is crucial to consider the toxicological profile:

  • Cytotoxicity : Preliminary studies indicated that certain derivatives may exhibit cytotoxic effects at higher concentrations.
  • Allergic Reactions : Sulfonamide compounds are known to cause allergic reactions in some individuals; thus, careful evaluation is necessary.

Q & A

Q. What are the standard synthetic routes for Isopropyl 2-methyl-5-(phenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate?

The synthesis typically involves multi-step protocols:

  • Core formation : Sonogashira coupling followed by intramolecular alkyne carbonyl metathesis to construct the naphtho[1,2-b]furan core, ensuring regioselectivity at the C5 position .
  • Functionalization : Sequential introduction of methyl and phenylsulfonamido groups via palladium-catalyzed C–H bond functionalization or nucleophilic substitution .
  • Esterification : Isopropyl ester formation using DCC/DMAP-mediated coupling or acid-catalyzed ester exchange .
    Key validation : IR and NMR spectroscopy (e.g., 1^1H, 13^{13}C, HSQC) confirm regiochemistry and functional group integrity .

Q. What spectroscopic methods are recommended for structural characterization?

  • 1^1H and 13^{13}C NMR : Resolve substituent positions (e.g., phenylsulfonamido vs. methyl groups) and confirm esterification .
  • X-ray crystallography : Definitive confirmation of regiochemistry in fused-ring systems, particularly for resolving ambiguities in naphthofuran core substitution .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula, especially for intermediates with isotopic overlaps .

Advanced Research Questions

Q. How can regioselectivity be controlled during the formation of the naphtho[1,2-b]furan core?

Regioselectivity is influenced by:

  • Catalytic systems : Pd(II) catalysts favor C5 acylation in naphthofurans, while Cu(I) promotes alternate pathways .
  • Substituent effects : Electron-donating groups (e.g., methyl) at C2 direct electrophilic substitution to C5 via steric and electronic modulation .
  • Reaction temperature : Lower temperatures (0–25°C) stabilize kinetic products, whereas higher temperatures (80–100°C) favor thermodynamic control .

Q. What strategies optimize the compound’s solubility for in vitro bioactivity assays?

  • Functional group engineering : Introduce polar groups (e.g., hydroxyl, morpholine) to enhance aqueous solubility while retaining bioactivity .
  • Co-solvent systems : Use DMSO-water mixtures (≤5% DMSO) to balance solubility and biocompatibility in cell-based assays .
  • Prodrug design : Convert the isopropyl ester to a hydrolyzable group (e.g., acetyl) for improved pharmacokinetics .

Q. How does the phenylsulfonamido group influence biological activity?

  • Target interaction : Sulfonamides act as hydrogen-bond donors/acceptors, potentially inhibiting enzymes like carbonic anhydrase or kinase domains .
  • Structure-activity relationship (SAR) : Substituents on the phenyl ring (e.g., nitro, methoxy) modulate potency; para-substitution enhances steric complementarity with hydrophobic binding pockets .
  • Validation : Competitive binding assays (e.g., fluorescence polarization) and molecular docking against validated targets (e.g., G-quadruplex DNA) .

Data Contradiction and Mechanistic Analysis

Q. How should researchers address conflicting reports on the compound’s antiproliferative activity?

  • Assay standardization : Control for variables like cell line (HeLa vs. MCF-7), incubation time (24–72 h), and compound purity (HPLC ≥95%) .
  • Mechanistic follow-up : Conduct apoptosis assays (Annexin V/PI staining) and ROS generation tests to differentiate cytostatic vs. cytotoxic effects .
  • Metabolite profiling : Identify degradation products (e.g., via LC-MS) that may interfere with bioactivity .

Q. What experimental approaches validate the compound’s interaction with G-quadruplex DNA?

  • Circular dichroism (CD) : Monitor structural changes in G-quadruplex DNA (e.g., c-MYC promoter) upon ligand binding .
  • Surface plasmon resonance (SPR) : Quantify binding affinity (KdK_d) and stoichiometry .
  • Competitive FRET assays : Use fluorescently labeled oligonucleotides to assess displacement by the compound .

Methodological Recommendations

Q. How to troubleshoot low yields in the final esterification step?

  • Activation reagents : Replace DCC with EDC/HOBt to minimize side reactions .
  • Solvent optimization : Use anhydrous THF or dichloromethane to avoid hydrolysis of the isopropyl ester .
  • Catalyst screening : Test Brønsted acids (e.g., PVPP-supported triflic acid) for recyclable and high-yield esterification .

Q. What computational tools predict the compound’s reactivity in catalytic systems?

  • DFT calculations : Model transition states for Pd-catalyzed C–H activation to predict regioselectivity .
  • Molecular dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMSO vs. toluene) .

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